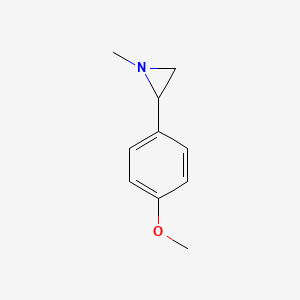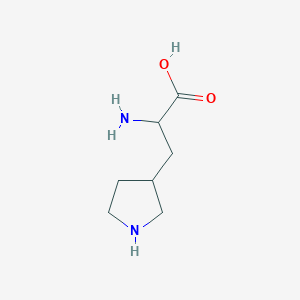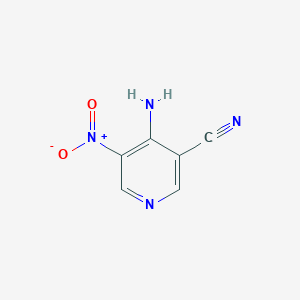
(R)-3-Tert-butoxy-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Tert-butoxy-2-hydroxypropanoic acid is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by the presence of a tert-butoxy group, a hydroxy group, and a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Tert-butoxy-2-hydroxypropanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reaction of tert-butyl alcohol with glycidol in the presence of a strong acid catalyst to form the intermediate compound, which is then oxidized to produce ®-3-Tert-butoxy-2-hydroxypropanoic acid.
Industrial Production Methods
Industrial production of ®-3-Tert-butoxy-2-hydroxypropanoic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Tert-butoxy-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-Tert-butoxy-2-hydroxypropanoic acid is used as a chiral building block for the synthesis of more complex molecules. Its enantiomeric purity makes it valuable for studying stereoselective reactions and developing new chiral catalysts.
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity.
Medicine
In medicine, ®-3-Tert-butoxy-2-hydroxypropanoic acid is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical compounds with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science.
Mecanismo De Acción
The mechanism of action of ®-3-Tert-butoxy-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The tert-butoxy group can also affect the compound’s solubility and stability, impacting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-Tert-butoxy-2-hydroxypropanoic acid: The enantiomer of ®-3-Tert-butoxy-2-hydroxypropanoic acid, with similar chemical properties but different biological activities.
3-Tert-butoxypropanoic acid: Lacks the hydroxy group, resulting in different reactivity and applications.
2-Hydroxypropanoic acid (Lactic acid): Similar structure but without the tert-butoxy group, commonly found in biological systems.
Uniqueness
®-3-Tert-butoxy-2-hydroxypropanoic acid is unique due to its combination of functional groups and chiral center. This makes it a valuable compound for studying stereochemistry and developing new chemical and biological applications.
Propiedades
Fórmula molecular |
C7H14O4 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C7H14O4/c1-7(2,3)11-4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)/t5-/m1/s1 |
Clave InChI |
LEMIPPITFFHKFG-RXMQYKEDSA-N |
SMILES isomérico |
CC(C)(C)OC[C@H](C(=O)O)O |
SMILES canónico |
CC(C)(C)OCC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-Diazaspiro[4.4]nonane-2,6-dione, (R)-(9CI)](/img/structure/B15072109.png)
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B15072116.png)
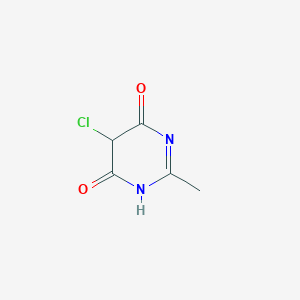
![2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one](/img/structure/B15072122.png)
![3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B15072123.png)
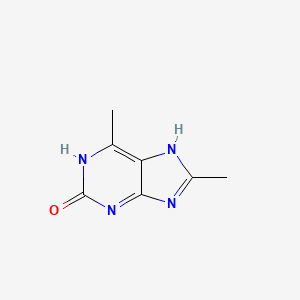
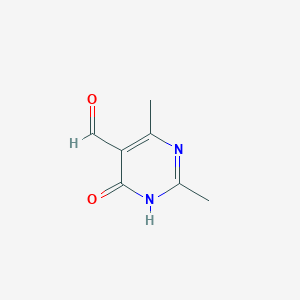
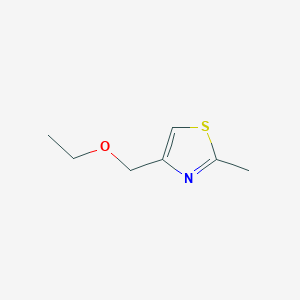
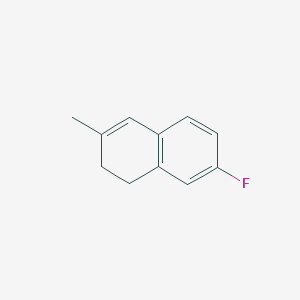
![1-Oxaspiro[3.5]nonane-2-methanol](/img/structure/B15072171.png)
